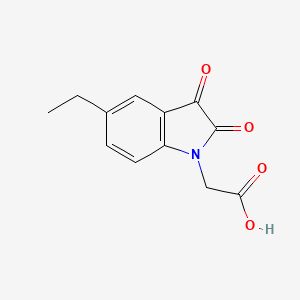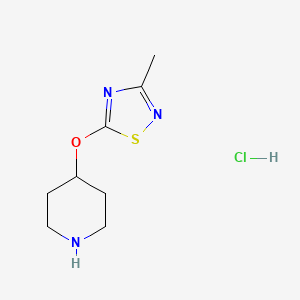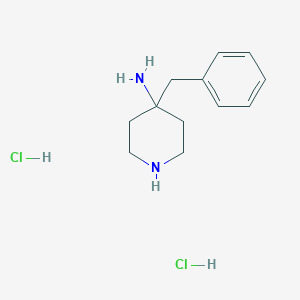![molecular formula C16H21N3O3 B2642866 tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1603067-54-4](/img/structure/B2642866.png)
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings that share a single atom. The molecule also contains a pyrrolopyridine moiety and a piperidine moiety, both of which are heterocyclic structures containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, which is relatively uncommon and can impart unique chemical properties. The pyrrolopyridine and piperidine moieties would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group and the nitrogen atoms in the heterocyclic rings. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the nitrogen atoms, and the spirocyclic structure could all impact properties such as solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Derivation
Synthesis Routes : Efficient and scalable synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound related to tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate, have been developed. These compounds are useful for selective derivation on azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Spirocyclic Oxindole Analogue : An efficient synthesis approach toward the spirocyclic oxindole analogue, related to tert-butyl 2-oxospiro compounds, has been described. The approach involves key steps like dianion alkylation and cyclization, leading to the synthesis of novel compounds (Teng et al., 2006).
Spiropiperidine Lactam Inhibitors : Synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors has been reported. This involves a synthesis strategy that provides pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates, relevant for the synthesis of tert-butyl 2-oxospiro compounds (Huard et al., 2012).
Crystal Structure and Chemistry
Mirror Symmetry in Spiro Compounds : The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a compound structurally similar to tert-butyl 2-oxospiro compounds, has been reported. This study provides insights into the molecular symmetry and conformation of such spiro compounds (Dong et al., 1999).
Synthesis of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate : This compound was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. The structure was confirmed by X-ray diffraction studies, contributing to the understanding of the structural properties of similar tert-butyl 2-oxospiro compounds (Naveen et al., 2007).
Applications in Medicinal Chemistry
- Antiinflammatory Activities : A study on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related to tert-butyl 2-oxospiro compounds, showed potential as antiinflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Future Directions
properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSKIRJLAHQPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)
![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)
![4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2642791.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)





![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)

![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)